![molecular formula C16H16F3N3O B12345620 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- CAS No. 392691-02-0](/img/structure/B12345620.png)
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring attached to a quinoline moiety, which is further substituted with a trifluoromethyl group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Vorbereitungsmethoden
The synthesis of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling of the Quinoline and Piperidine Units: The final step involves the coupling of the quinoline and piperidine units through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Amidation: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- involves its interaction with specific molecular targets. One of the primary targets is DNA gyrase, an enzyme involved in DNA replication and transcription. The compound inhibits the activity of DNA gyrase by binding to its active site, thereby preventing the supercoiling of DNA and leading to DNA damage . This mechanism is similar to that of fluoroquinolone antibiotics, which also target DNA gyrase.
Vergleich Mit ähnlichen Verbindungen
4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
4-Piperidinecarboxamide, 1-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]: This compound also contains a piperidine ring and a trifluoromethyl-substituted heterocycle, but with a naphthyridine core instead of a quinoline core.
1-(1,3,5-Triazin-2-yl)piperidine-4-carboxamide: This compound features a triazine ring instead of a quinoline ring and has been studied as an inhibitor of soluble epoxide hydrolase.
The uniqueness of 4-Piperidinecarboxamide, 1-[7-(trifluoromethyl)-4-quinolinyl]- lies in its specific substitution pattern and its potent activity against DNA gyrase, making it a promising candidate for further development as an antimicrobial agent.
Eigenschaften
CAS-Nummer |
392691-02-0 |
|---|---|
Molekularformel |
C16H16F3N3O |
Molekulargewicht |
323.31 g/mol |
IUPAC-Name |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C16H16F3N3O/c17-16(18,19)11-1-2-12-13(9-11)21-6-3-14(12)22-7-4-10(5-8-22)15(20)23/h1-3,6,9-10H,4-5,7-8H2,(H2,20,23) |
InChI-Schlüssel |
OCKAIGSMISULQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



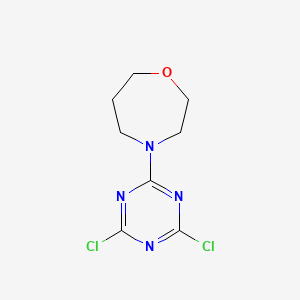
![Pyridine, 2-chloro-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-](/img/structure/B12345547.png)

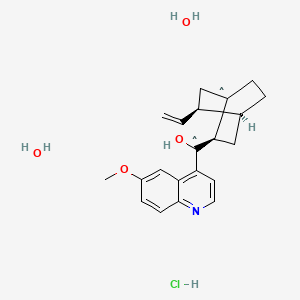
![(4Z)-4-[(2,4-difluorophenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345556.png)
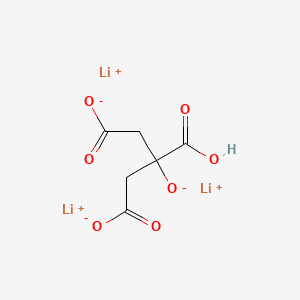

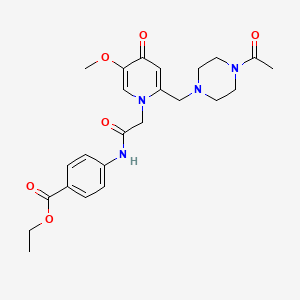
![6-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(cyclopropylmethyl)-5-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12345585.png)
![3-Cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-8-methyl-6-methylidenepyrido[2,3-d]pyrimidin-1-ium-2,4,7-trione](/img/structure/B12345590.png)
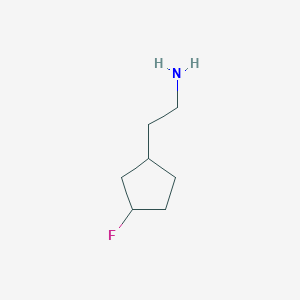
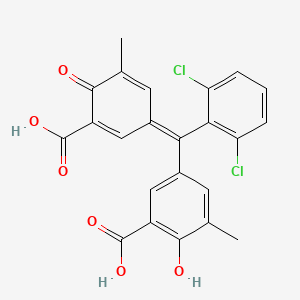
![N-[(E)-benzylideneamino]-5-(2-ethoxyphenyl)pyrazolidine-3-carboxamide](/img/structure/B12345616.png)
